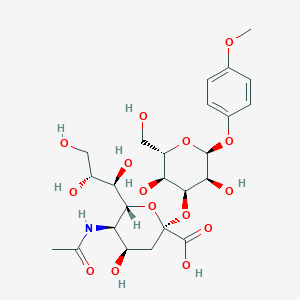![molecular formula C12H7ClO3 B1149407 naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride CAS No. 139053-68-2](/img/new.no-structure.jpg)
naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride is an organic compound with the molecular formula C12H7ClO3 It is a derivative of naphtho[2,3-d][1,3]dioxole, a bicyclic structure that contains a fused benzene and dioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride can be synthesized through the chlorination of naphtho[2,3-d][1,3]dioxole-2-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and reagent addition rates, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form naphtho[2,3-d][1,3]dioxole-2-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Hydrolysis: Typically carried out in aqueous or mixed aqueous-organic solvents.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug delivery systems.
Wirkmechanismus
The mechanism of action of naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in various chemical transformations, including the formation of esters, amides, and other derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid: The parent compound from which naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride is derived.
Naphtho[2,3-d][1,3]dioxole-2-methyl ester: Another derivative with different reactivity and applications.
Uniqueness
This compound is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and reduction, sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
139053-68-2 |
|---|---|
Molekularformel |
C12H7ClO3 |
Molekulargewicht |
234.63518 |
Synonyme |
naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149346.png)

